

Spectroscopic Profile of 3-Acetylindole: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetylindole

Cat. No.: B1664109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-acetylindole**, a key building block in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-acetylindole** are summarized in the tables below for easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for 3-Acetylindole

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.40	br s	1H	-	N-H
~8.35	m	1H	-	H-4
~7.50	d	1H	~3.0	H-2
~7.40	m	1H	-	H-7
~7.25	m	2H	-	H-5, H-6
2.50	s	3H	-	-COCH ₃

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for 3-Acetylindole

Chemical Shift (δ) ppm	Assignment
192.5	C=O
136.5	C-7a
135.0	C-2
126.0	C-3a
123.0	C-6
122.5	C-4
121.0	C-5
117.0	C-3
111.5	C-7
27.5	-CH ₃

Solvent: Chloroform-d (CDCl₃)

Table 3: FT-IR Spectroscopic Data for 3-Acetylidole

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3250	Strong, Broad	N-H Stretch
~3100	Medium	Aromatic C-H Stretch
~1660	Strong	C=O Stretch (Ketone)
~1580, 1460	Medium	C=C Stretch (Aromatic)
~1370	Medium	C-H Bend (-COCH ₃)
~750	Strong	C-H Bend (ortho-disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for 3-Acetylidole

m/z	Relative Intensity (%)	Proposed Fragment
159	~40	[M] ⁺ (Molecular Ion)
144	100	[M-CH ₃] ⁺
116	~30	[M-CH ₃ -CO] ⁺
89	~20	[M-CH ₃ -CO-HCN] ⁺
43	~15	[CH ₃ CO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of **3-acetylindole** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:**
 - For ^1H NMR, the spectrum is acquired with a pulse angle of 45° , a spectral width of 10-12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum is obtained with a pulse angle of 30° , a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are usually accumulated to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using the potassium bromide (KBr) pellet technique.

- **Sample Preparation:** Approximately 1-2 mg of finely ground **3-acetylindole** is intimately mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press at a pressure of 7-10 tons.
- **Data Acquisition:** A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . An average of 16 to 32 scans is taken to obtain a high-quality spectrum.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

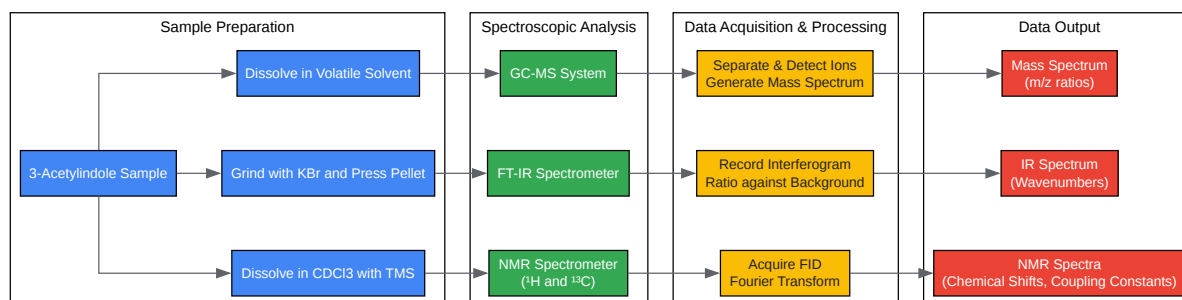
Mass Spectrometry (MS)

Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

- **Sample Introduction:** A dilute solution of **3-acetylmindole** in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 column). The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 250 °C) to ensure the separation of the analyte from any impurities.
- **Ionization and Mass Analysis:** As the **3-acetylmindole** elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection and Data Processing:** The detector records the abundance of each ion, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-acetylmindole**.



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General workflow for spectroscopic analysis of **3-acetylindole**.

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